molecular formula C10H8N2O2 B3317433 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde CAS No. 959615-71-5

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde

Cat. No. B3317433
CAS RN: 959615-71-5
M. Wt: 188.18 g/mol
InChI Key: DZIUIHOIGRTRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde, also known as ONA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ONA is a heterocyclic compound that contains a naphthyridine ring and an aldehyde functional group.

Scientific Research Applications

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the primary applications of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is as a fluorescent probe for detecting metal ions such as copper and zinc. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde can also be used as a building block for designing new fluorescent materials and sensors. In medicinal chemistry, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is not fully understood, but it is believed to involve its ability to bind to metal ions and form stable complexes. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has also been shown to interact with proteins and enzymes, leading to changes in their activity and function. The exact mechanism of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's anti-inflammatory and anti-cancer effects is still being studied, but it is thought to involve its ability to inhibit certain enzymes and pathways involved in these processes.
Biochemical and Physiological Effects:
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune system. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has several advantages as a research tool, including its fluorescent properties, ability to target specific cells and tissues, and potential as a drug delivery system. However, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must also take into account the stability and reactivity of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde when designing experiments.

Future Directions

There are several future directions for 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde research, including the development of new fluorescent materials and sensors, the exploration of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's potential as a drug delivery system, and the investigation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's anti-inflammatory and anti-cancer effects. Other potential applications of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde include its use as a catalyst and its incorporation into materials for optoelectronic and photovoltaic devices. Further studies are needed to fully understand the mechanisms underlying 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's various effects and to optimize its properties for specific applications.
In conclusion, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is a promising compound with potential applications in various fields. Its fluorescent properties, ability to target specific cells and tissues, and potential as a drug delivery system make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and to optimize its properties for specific applications.

properties

IUPAC Name

2-(2-oxo-1,7-naphthyridin-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-6-5-12-9-7-11-4-3-8(9)1-2-10(12)14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUIHOIGRTRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C2=C1C=CN=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde

Synthesis routes and methods

Procedure details

To 3.1 g of 1-(1,3-dioxolan-2-ylmethyl)-1,7-naphthyridin-2(1H)-one, 30 mL of an 80% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at 70 to 80° C. for 2 hours. The reaction mixture was cooled to room temperature, then 30 mL of an 80% aqueous trifluoroacetic acid solution was added thereto, the mixture was stirred at 70 to 80° C. for 3 hours 30 minutes, and the temperature was increased to 75 to 85° C. and the mixture was stirred for 2 hours. Thereto was further added 30 mL of an 80% aqueous trifluoroacetic acid solution, and the mixture was stirred at 80 to 90° C. for 2 hours 30 minutes. The reaction mixture was cooled to room temperature, and then left overnight. The solvent was distilled off under reduced pressure, and the resultant residue was charged with chloroform and water and adjusted to pH 10.4 with a 20% aqueous sodium hydroxide solution. Sodium chloride was added thereto, the organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.5 g of (2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde as a yellow oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 2
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 3
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 4
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 5
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 6
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde

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